![molecular formula C23H24N2O5S B2859111 3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235248-31-3](/img/structure/B2859111.png)
3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms . Compounds containing these structures are widely present in natural products and have a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran can be synthesized through various methods, including the cyclization of 2-hydroxystilbenes . Piperidine derivatives can also be synthesized through intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of benzofuran consists of a fused ring system made up of a benzene ring and a furan ring . Piperidine is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Benzofuran and its derivatives can undergo various chemical reactions. For example, benzofuran-2-carboxamide ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction .Scientific Research Applications
Role in Drug Design
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry, making this compound potentially useful in drug design .
Anticancer Activity
Some substituted benzofurans have shown significant anticancer activities . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Inhibitory Effects on Different Types of Cancer Cells
Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR, Non-small cell lung cancer NCI-H322M and NCI-H460, Colon cancer HCT-116, KM12 and SW-620, CNS cancer SNB-75 and U251, Melanoma LOX IMVI and MDA-MB-435, and Ovarian cancer OVCAR-4 and OVCAR-8 .
ALK and ROS1 Dual Inhibitor
A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, being a piperidine derivative, could potentially be used in such synthesis processes .
Potential Natural Drug Lead Compounds
Benzofuran compounds are potential natural drug lead compounds . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, this compound, being a benzofuran derivative, could potentially be used as a lead compound in drug discovery .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as piperidine derivatives, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
These could include direct binding to the active site of the target protein, allosteric modulation of protein function, or interference with protein-protein interactions .
Biochemical Pathways
For example, indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a diverse array of biochemical pathways.
Future Directions
properties
IUPAC Name |
3-acetyl-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-16(26)18-6-4-7-20(13-18)31(28,29)24-15-17-9-11-25(12-10-17)23(27)22-14-19-5-2-3-8-21(19)30-22/h2-8,13-14,17,24H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRKXRWKQXWINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.